molecular formula C12H13NO2 B277278 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid CAS No. 876715-50-3

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid

Cat. No. B277278
CAS RN: 876715-50-3
M. Wt: 203.24 g/mol
InChI Key: YNVGEQHHRAECKB-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1H-indole-5-carboxylic acid is a derivative of indole . Indole derivatives are important in many natural products and synthetic pharmaceuticals . They play a significant role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid and its derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid can be analyzed using various spectroscopic methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, undergo various chemical reactions. For instance, they can be prepared by the esterification of indole-5-carboxylic acid . They can also participate in C-H activation and Pd-catalyzed coupling .

Scientific Research Applications

Synthesis and Classification

Indole derivatives, including 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, are crucial in organic chemistry due to their wide range of applications, from pharmaceuticals to agrochemicals. The synthesis of indoles has been a subject of extensive research. Taber and Tirunahari (2011) reviewed the classification of all indole syntheses, highlighting the importance of indole derivatives in organic synthesis. Their work offers a comprehensive framework for understanding the various methods for preparing indoles, including strategies that might be applicable to 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).

Biomass-Derived Applications in Drug Synthesis

Zhang et al. (2021) discussed the role of biomass-derived levulinic acid (LEV) in drug synthesis, highlighting its potential in creating value-added chemicals and reducing drug synthesis costs. Though not directly about 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid, this review underscores the growing interest in using biomass-derived chemicals in pharmaceutical applications, which could include the synthesis or modification of indole derivatives (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) explored the inhibition effects of carboxylic acids on biocatalysts, which could have implications for the fermentation processes involving 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid. Understanding these inhibitory effects is crucial for optimizing fermentation processes in the production of indole derivatives and other related compounds (Jarboe et al., 2013).

Hepatic Protection Roles

The pharmacokinetics and protective roles of indoles, such as indole-3-carbinol (I3C) and its derivatives in chronic liver diseases, have been reviewed by Wang et al. (2016). This research points to the potential health benefits and therapeutic applications of indole derivatives, suggesting avenues for the use of 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid in hepatoprotective drugs (Wang et al., 2016).

Anticancer Applications

Tokala et al. (2022) reviewed the Knoevenagel condensation in synthesizing anticancer agents, highlighting the significance of structural modifications in drug development. This review suggests that 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid could play a role in developing novel anticancer compounds through targeted synthetic pathways (Tokala et al., 2022).

Future Directions

The future directions of research on 2-Ethyl-3-methyl-1H-indole-5-carboxylic acid and its derivatives could involve further investigation of their synthesis, properties, and biological activities . This could lead to the development of new therapeutic strategies and applications in intestinal and liver diseases .

properties

IUPAC Name

2-ethyl-3-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10-7(2)9-6-8(12(14)15)4-5-11(9)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGEQHHRAECKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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